
5-Bromo-1,2,4-thiadiazole-3-carbonitrile
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Overview
Description
5-Bromo-1,2,4-thiadiazole-3-carbonitrile is a heterocyclic compound containing bromine, sulfur, nitrogen, and carbon atoms. This compound is part of the thiadiazole family, known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the bromine atom and the cyano group in its structure makes it a versatile intermediate for further chemical modifications.
Preparation Methods
The synthesis of 5-Bromo-1,2,4-thiadiazole-3-carbonitrile typically involves the cyanation of 4-bromobenzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) using copper(I) cyanide in dimethylformamide (DMF) as the solvent . This reaction is carried out under controlled conditions to ensure high yield and purity of the product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring cost-effectiveness and efficiency.
Chemical Reactions Analysis
5-Bromo-1,2,4-thiadiazole-3-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles through aromatic nucleophilic substitution reactions. Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, can be used to introduce various aryl or alkyl groups at the bromine position.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and cross-coupling reactions.
Scientific Research Applications
5-Bromo-1,2,4-thiadiazole-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-1,2,4-thiadiazole-3-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of the bromine and cyano groups can enhance the compound’s binding affinity to its targets, improving its efficacy .
Comparison with Similar Compounds
5-Bromo-1,2,4-thiadiazole-3-carbonitrile can be compared with other similar compounds, such as:
5-Bromo-1,3,4-thiadiazole-2-carbonitrile: This compound has a similar structure but differs in the position of the cyano group, which can affect its reactivity and applications.
5-Bromo-2,1,3-benzothiadiazole:
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid derivatives: These compounds have different substituents on the thiadiazole ring, leading to variations in their chemical and biological properties.
Q & A
Q. Basic: What synthetic methodologies are employed for 5-Bromo-1,2,4-thiadiazole-3-carbonitrile, and how can reaction conditions be systematically optimized?
Answer:
Synthesis typically involves bromination of precursor thiadiazole derivatives or nucleophilic substitution reactions. Key parameters include solvent polarity (e.g., DMF or acetonitrile), temperature (80–120°C), and stoichiometry of brominating agents (e.g., NBS or Br₂). To optimize yield, employ factorial design (e.g., 2^k designs) to test variables like reaction time, catalyst loading, and temperature . For example, a 3-factor design could reveal interactions between temperature and bromine equivalents, minimizing side products. Post-synthesis, validate purity via HPLC or GC-MS .
Q. Basic: How can spectroscopic techniques confirm the structural integrity of this compound?
Answer:
- NMR : ¹³C NMR identifies the carbonitrile carbon (~110–115 ppm) and bromine-induced deshielding in adjacent carbons.
- IR : Confirm C≡N stretch (~2200–2250 cm⁻¹) and C-Br vibration (~550–650 cm⁻¹).
- Mass Spectrometry : ESI-MS or EI-MS should show molecular ion peaks matching the molecular weight (MW: 205.06 g/mol) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) . Cross-validate with X-ray crystallography if crystalline derivatives are available.
Q. Advanced: How do computational methods (e.g., DFT) predict the reactivity of this compound in cross-coupling reactions?
Answer:
Density Functional Theory (DFT) calculates electrophilicity indices and frontier molecular orbitals to predict sites for Suzuki or Buchwald-Hartwig couplings. For instance:
- LUMO maps highlight the bromine atom as the primary electrophilic site.
- Transition state modeling assesses steric hindrance from the thiadiazole ring, guiding ligand selection (e.g., bulky phosphines for Pd-catalyzed reactions) .
- Solvent effects are modeled via COSMO-RS to optimize polarity and stabilize intermediates .
Q. Advanced: How should researchers address contradictions in experimental data (e.g., unexpected byproducts during functionalization)?
Answer:
- Step 1 : Conduct control experiments to isolate variables (e.g., exclude catalysts to test spontaneous decomposition).
- Step 2 : Use HPLC-MS/MS to characterize byproducts and propose mechanistic pathways (e.g., radical bromination vs. electrophilic substitution).
- Step 3 : Apply statistical hypothesis testing (e.g., ANOVA) to determine if observed discrepancies are statistically significant .
- Step 4 : Validate hypotheses via isotopic labeling (e.g., ⁸¹Br tracking) or in-situ FTIR to monitor intermediate formation .
Q. Basic: What safety protocols are critical when handling this compound?
Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis.
- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid contact with reducing agents (risk of HBr release) .
- Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite.
Q. Advanced: What strategies enhance regioselectivity in derivatizing this compound?
Answer:
- Directing Groups : Introduce temporary substituents (e.g., -OMe) to steer electrophilic attacks to the bromine site.
- Metal Coordination : Use Cu(I) or Pd(0) to pre-coordinate the nitrile group, activating the bromine for cross-coupling .
- Microwave-Assisted Synthesis : Rapid heating reduces side reactions, improving selectivity in SNAr reactions .
Q. Basic: How does the electronic structure of this compound influence its reactivity?
Answer:
- Electron-Withdrawing Effects : The thiadiazole ring and nitrile group create a π-deficient system, making bromine highly electrophilic.
- Resonance Effects : Delocalization across the thiadiazole stabilizes intermediates in substitution reactions.
- Hammett Parameters : σₚ values predict reactivity trends; for example, σₚ ≈ 0.78 for the nitrile group directs meta/para substitution .
Q. Advanced: What interdisciplinary approaches integrate this compound into materials science or medicinal chemistry?
Answer:
- Materials Science : Use as a monomer in conductive polymers (e.g., via Kumada coupling) for organic semiconductors.
- Medicinal Chemistry : Screen as a kinase inhibitor scaffold; modify the nitrile to amide or carboxylic acid bioisosteres .
- Photocatalysis : Pair with Ru(bpy)₃²⁺ for light-driven C–Br bond activation in green chemistry applications .
Q. Basic: What analytical challenges arise in quantifying trace impurities in this compound?
Answer:
- Chromatography : Use UPLC with a C18 column (1.7 µm particles) and gradient elution (water/acetonitrile + 0.1% TFA) to separate polar byproducts.
- Detection : Employ CAD (charged aerosol detection) for non-UV-active impurities or HRMS for structural elucidation .
- Calibration : Prepare external standards for brominated side products (e.g., dibromo derivatives) to establish LOD/LOQ .
Q. Advanced: How can machine learning models accelerate the discovery of novel reactions involving this compound?
Answer:
- Data Curation : Compile reaction datasets (e.g., yields, conditions) from literature into a structured format.
- Feature Engineering : Include descriptors like solvent polarity, catalyst electronegativity, and steric parameters.
- Model Training : Use random forest or neural networks to predict optimal conditions for new transformations (e.g., C–H activation) . Validate predictions with high-throughput robotic screening.
Properties
CAS No. |
2091534-69-7 |
---|---|
Molecular Formula |
C3BrN3S |
Molecular Weight |
190.02 g/mol |
IUPAC Name |
5-bromo-1,2,4-thiadiazole-3-carbonitrile |
InChI |
InChI=1S/C3BrN3S/c4-3-6-2(1-5)7-8-3 |
InChI Key |
ZSEXVMWEVWHAEU-UHFFFAOYSA-N |
Canonical SMILES |
C(#N)C1=NSC(=N1)Br |
Origin of Product |
United States |
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